Computed Lipophilicity (XLogP3) Comparison: N-Butyl Analog Occupies an Intermediate Lipophilicity Range Within the Series
The target compound (N-butyl, XLogP3 = 2.4) occupies a computed lipophilicity position roughly equidistant between the less lipophilic N-cyclopropyl analog (XLogP3 = 1.7) and the more lipophilic N-cyclohexylmethyl analog (XLogP3 = 3.5), offering a differentiated window for balancing membrane permeability against metabolic liability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (N-butyl substituent) |
| Comparator Or Baseline | N-cyclopropyl analog (XLogP3 = 1.7); N-cyclohexylmethyl analog (XLogP3 = 3.5) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. N-cyclopropyl; ΔXLogP3 = -1.1 vs. N-cyclohexylmethyl |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2021.05.07 release); all values from same computational pipeline |
Why This Matters
In hit-to-lead campaigns targeting CNS or intracellular receptors, lipophilicity within the 2–3 range is often considered a favorable starting point for balancing passive permeability against solubility and metabolic clearance; users requiring this lipophilicity window cannot achieve it with the N-cyclopropyl or N-cyclohexylmethyl analogs without additional structural modifications.
- [1] PubChem. Computed XLogP3-AA values: CID 16884232 (N-butyl, 2.4); CID 16884275 (N-cyclopropyl, 1.7); CID 16884277 (N-cyclohexylmethyl, 3.5). National Center for Biotechnology Information. Data retrieved April 2026. View Source
